molecular formula C16H13N3OS2 B11181269 4-Amino-N,3-diphenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 57036-87-0

4-Amino-N,3-diphenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11181269
CAS No.: 57036-87-0
M. Wt: 327.4 g/mol
InChI Key: DJXPNVITFUTARE-UHFFFAOYSA-N
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Description

4-Amino-N,3-diphenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of 4-Amino-N,3-diphenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

4-Amino-N,3-diphenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-N,3-diphenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N,3-diphenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar compounds to 4-Amino-N,3-diphenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide include other thiazole derivatives such as:

What sets this compound apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile compound for various applications.

Properties

CAS No.

57036-87-0

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

4-amino-N,3-diphenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H13N3OS2/c17-14-13(15(20)18-11-7-3-1-4-8-11)22-16(21)19(14)12-9-5-2-6-10-12/h1-10H,17H2,(H,18,20)

InChI Key

DJXPNVITFUTARE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N

Origin of Product

United States

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